molecular formula C12H10ClNO B8553790 3-Chloro-6-phenyl-2-pyridylmethanol

3-Chloro-6-phenyl-2-pyridylmethanol

Cat. No. B8553790
M. Wt: 219.66 g/mol
InChI Key: XCNFZWPKEDGQFV-UHFFFAOYSA-N
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Patent
US07179823B1

Procedure details

A mixture of 3-chloro-6-phenyl-2-pyridylmethanol (2.20 g), 5% palladium-carbon (1.10 g), triethylamine (1.4 ml), methanol (20 ml) and tetrahydrofuran (20 ml) was stirred at room temperature under a hydrogen atmosphere. After palladium-carbon was removed by filtration, the filtrate was concentrated. The residue was subjected to silica gel column chromatography to obtain 6-phenyl-2-pyridylmethanol (1.76 g, yield 95%) as a colorless oily substance from the fraction eluted with ethyl acetate-hexane (1:5, volume ratio).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([CH2:14][OH:15])=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][CH:7]=1.C(N(CC)CC)C.CO>[C].[Pd].O1CCCC1>[C:8]1([C:5]2[N:4]=[C:3]([CH2:14][OH:15])[CH:2]=[CH:7][CH:6]=2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC=1C(=NC(=CC1)C1=CC=CC=C1)CO
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
palladium-carbon
Quantity
1.1 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After palladium-carbon was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC(=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.